molecular formula C15H12O3 B12870936 1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)- CAS No. 61133-35-5

1(3H)-Isobenzofuranone, 3-(2-methylphenoxy)-

Cat. No.: B12870936
CAS No.: 61133-35-5
M. Wt: 240.25 g/mol
InChI Key: SUKITPWFTNQGSW-UHFFFAOYSA-N
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Description

3-(o-tolyloxy)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a tolyloxy group attached to the isobenzofuranone core, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-tolyloxy)isobenzofuran-1(3H)-one typically involves the reaction of o-tolyl alcohol with phthalic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the isobenzofuranone ring.

Example Reaction:

    Reactants: o-tolyl alcohol, phthalic anhydride

    Conditions: Acidic or basic catalyst, heat

    Intermediate: o-tolyl phthalate ester

    Product: 3-(o-tolyloxy)isobenzofuran-1(3H)-one

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(o-tolyloxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the isobenzofuranone ring to a more saturated structure.

    Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Saturated isobenzofuranone derivatives

    Substitution: Various substituted isobenzofuranones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(o-tolyloxy)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tolyloxy group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-tolyloxy)isobenzofuran-1(3H)-one
  • 3-(m-tolyloxy)isobenzofuran-1(3H)-one
  • 3-(phenoxy)isobenzofuran-1(3H)-one

Uniqueness

3-(o-tolyloxy)isobenzofuran-1(3H)-one is unique due to the ortho position of the tolyloxy group, which can influence its chemical reactivity and interactions compared to its para and meta counterparts. This positional difference can lead to variations in biological activity and industrial applications.

Properties

CAS No.

61133-35-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-(2-methylphenoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O3/c1-10-6-2-5-9-13(10)17-15-12-8-4-3-7-11(12)14(16)18-15/h2-9,15H,1H3

InChI Key

SUKITPWFTNQGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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